
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid is a compound that combines the properties of two well-known chemical entities: caffeine and niacin (vitamin B3). Caffeine is a central nervous system stimulant, while niacin is essential for various metabolic processes in the body. The combination of these two compounds can have unique pharmacological and biochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (caffeine) typically involves the methylation of xanthine derivatives. One common method is the Fischer synthesis, which involves the reaction of dimethylurea with malonic acid in the presence of phosphorus oxychloride.
For pyridine-3-carboxylic acid (niacin), the industrial production often involves the oxidation of 3-methylpyridine using nitric acid or other oxidizing agents.
Industrial Production Methods
Caffeine is industrially produced by extracting it from natural sources such as coffee beans and tea leaves or by synthetic methods involving the methylation of theobromine. Niacin is produced on an industrial scale through the oxidation of 3-methylpyridine.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Methyl groups in caffeine can be substituted with other functional groups.
Pyridine-3-carboxylic acid undergoes:
Oxidation: Can be further oxidized to form pyridine derivatives.
Reduction: Reduction can lead to the formation of pyridine-3-methanol.
Substitution: The carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Caffeine Derivatives: Theobromine, theophylline.
Niacin Derivatives: Nicotinamide, nicotinic acid esters.
Aplicaciones Científicas De Investigación
1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is widely used in scientific research due to its stimulant properties. It is used to study the effects of central nervous system stimulants on behavior and physiology. Pyridine-3-carboxylic acid is used in research related to metabolic processes, as it is a precursor to NAD+ and NADP+, essential cofactors in cellular respiration and energy production.
Mecanismo De Acción
Caffeine exerts its effects by blocking adenosine receptors in the brain, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This results in increased alertness and reduced fatigue.
Niacin works by being converted into NAD+ and NADP+, which are crucial for redox reactions in the body. These cofactors are involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.
Comparación Con Compuestos Similares
Similar Compounds
Theobromine: Similar to caffeine but with milder stimulant effects.
Theophylline: Used as a bronchodilator in respiratory diseases.
Nicotinamide: A form of vitamin B3 with similar metabolic roles as niacin.
Uniqueness
The combination of caffeine and niacin in 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; pyridine-3-carboxylic acid provides a unique blend of stimulant and metabolic effects, making it a compound of interest for both pharmacological and biochemical research.
Propiedades
Fórmula molecular |
C14H15N5O4 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
pyridine-3-carboxylic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C6H5NO2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6(9)5-2-1-3-7-4-5/h4H,1-3H3;1-4H,(H,8,9) |
Clave InChI |
TZKYBPSTDIWTEC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC(=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)

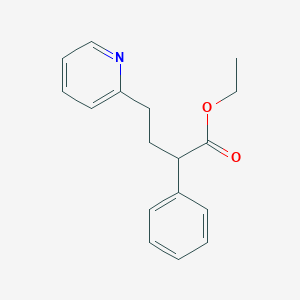
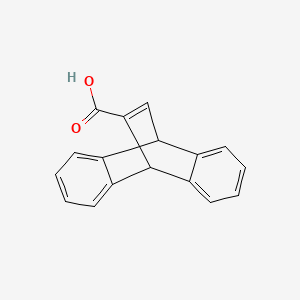
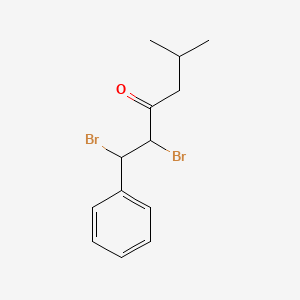

![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)
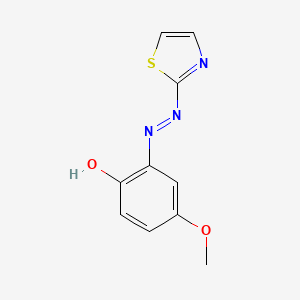
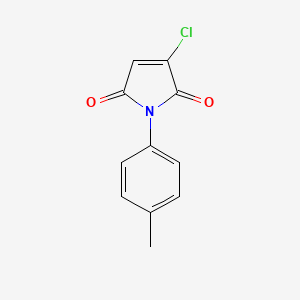
![N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962734.png)
![4-Chloro-n-[4-(dimethylamino)benzylidene]aniline](/img/structure/B11962742.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11962745.png)
